![molecular formula C11H9ClO2S B1299087 7-氯苯并[b]噻吩-2-羧酸乙酯 CAS No. 90407-15-1](/img/structure/B1299087.png)

7-氯苯并[b]噻吩-2-羧酸乙酯

描述

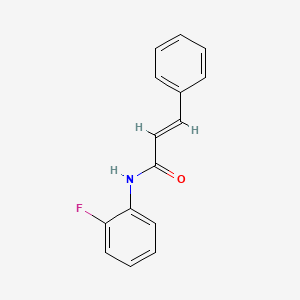

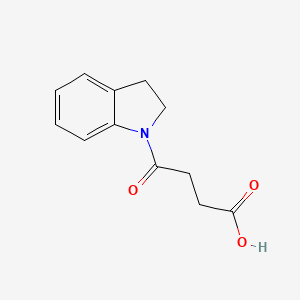

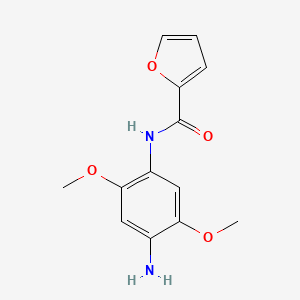

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes. These compounds contain a thiophene ring fused to a benzene ring. The ethyl ester group at the 2-position and the chlorine substituent at the 7-position on the benzo[b]thiophene ring are characteristic of this compound. The presence of these functional groups can influence the reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl 7-chlorobenzo[b]thiophene-2-carboxylate and its derivatives can be achieved through several methods. One approach involves the preparation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is a structurally related compound. This synthesis route includes the reduction of a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination . Another method for synthesizing chloro derivatives of benzo[b]thiophene involves starting from 3-chloro-2-mercaptobenzoic acid or 2,3-dichlorobenzaldehyde, leading to various substituted benzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethyl ester substituent at the 2-position and a chlorine atom at the 7-position. The crystal structure and spectroscopic characterization of related compounds, such as ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, have been elucidated using X-ray diffraction crystallography and supported by FT-IR, 1H, and 13C NMR spectroscopy .

Chemical Reactions Analysis

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions due to the presence of reactive sites in its structure. For instance, the ethyl ester group can participate in hydrolysis, transesterification, and aminolysis reactions. The chlorine atom at the 7-position can be involved in nucleophilic substitution reactions, allowing for the introduction of different substituents. The reactivity of related compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, has been studied, leading to the synthesis of fused thiophene derivatives with potential pharmaceutical uses . Additionally, the synthesis of Schiff bases from related compounds demonstrates the versatility of these molecules in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-chlorobenzo[b]thiophene-2-carboxylate are influenced by its molecular structure. The presence of the chlorine atom and the ethyl ester group can affect the compound's boiling point, melting point, solubility, and stability. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and the electronic environment within the molecule. Density functional theory (DFT) calculations can be used to predict the vibrational frequencies, NMR chemical shifts, and other properties, as demonstrated in studies of structurally related compounds . These properties are crucial for understanding the behavior of the compound in various environments and for designing new derivatives with desired characteristics.

科学研究应用

药学相关化合物的合成

7-氯苯并[b]噻吩-2-羧酸乙酯及其衍生物用于合成各种药理活性化合物。例如,有人描述了一种使用与 7-氯苯并[b]噻吩-2-羧酸乙酯相关的化合物的血管紧张素 II 拮抗剂的合成方法 (Pridgen 等,1998 年)。此外,类似化合物与苯甲酰乙腈的反应导致了具有高潜在药用价值的稠合噻吩衍生物的开发 (Mohareb 等,2000 年)。

抗菌和抗癌剂的开发

一些研究集中于使用 7-氯苯并[b]噻吩-2-羧酸乙酯衍生物合成用于抗菌和抗癌应用的新化合物。例如,已经合成了一些新的苯并[b]噻吩衍生物,并评估了它们的抗菌、抗真菌和抗炎特性 (Isloor 等,2010 年)。此外,利用噻吩并入的硫脲代取代基作为前体的新的噻吩并嘧啶衍生物显示出有希望的抗癌活性 (Abdel-Motaal 等,2020 年)。

染料合成中的应用

7-氯苯并[b]噻吩-2-羧酸乙酯衍生物也已应用于染料合成领域。例如,它们被用于为聚酯纤维制造染料,展示了它们在纺织工业中的用途 (Rangnekar 等,1999 年)。

未来方向

Thiophene and its derivatives, including Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis of new structural prototypes with more effective pharmacological activity.

属性

IUPAC Name |

ethyl 7-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWRJGPKZNEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356347 | |

| Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |

CAS RN |

90407-15-1 | |

| Record name | Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)